

Application Notes and Protocols for Assessing Enerisant Receptor Occupancy In Vivo

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Compound of Interest

Compound Name: *Enerisant*

Cat. No.: *B607326*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo receptor occupancy of **Enerisant**, a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist. Understanding the relationship between **Enerisant** dose, plasma concentration, and target engagement in the central nervous system is critical for its development as a therapeutic agent for neurological disorders such as narcolepsy.^{[1][2][3]}

Enerisant, also known as TS-091, functions by blocking presynaptic H3 autoreceptors, which leads to increased histamine release and modulation of other neurotransmitters like dopamine and acetylcholine, ultimately promoting wakefulness and cognitive function.^{[1][4]} In vivo receptor occupancy studies are essential to establish the pharmacokinetic/pharmacodynamic (PK/PD) relationship, guiding dose selection for clinical trials to maximize therapeutic efficacy while minimizing potential side effects like insomnia.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies assessing **Enerisant**'s H3 receptor occupancy.

Table 1: **Enerisant** In Vitro Receptor Binding Affinity

Species	Receptor	IC50 (nM)
Human	Histamine H3	2.89
Rat	Histamine H3	14.5

Table 2: In Vivo H3 Receptor Occupancy of **Enerisant** in Rats

Dose (mg/kg, p.o.)	Receptor Occupancy (%)	Efficacy Endpoint
0.03 - 0.3	< 50%	Procognitive effects
0.78	50% (ED50)	Receptor Occupancy
3 - 10	Nearly 100%	Wake-promoting effects

Table 3: Human H3 Receptor Occupancy of **Enerisant** (Oral Administration)

Dose (mg)	Time Post-Administration	Receptor Occupancy (%)	Plasma Concentration (ng/mL)
5	2 hours	High	-
5	6 hours	High	-
5	26 hours	69.7%	Decreased
12.5	2 hours	> 85%	-
25	2 hours	> 85%	-

Data derived from a human PET study using [11C]TASP457.

Experimental Protocols

Protocol 1: In Vivo H3 Receptor Occupancy Assessment in Rodents using Ex Vivo Autoradiography

This protocol describes a method to determine H3 receptor occupancy in the rodent brain following systemic administration of **Enerisant**. The technique involves administering the compound, followed by an ex vivo binding assay using a radiolabeled H3R ligand.

Materials:

- **Enerisant** hydrochloride
- Radioligand (e.g., [3H]-A-349821)
- Male Wistar rats (or other appropriate rodent model)
- Vehicle for **Enerisant** (e.g., distilled water)
- Anesthesia (e.g., isoflurane)
- Scintillation fluid and vials
- Homogenization buffer (e.g., Tris-HCl)
- Filtration apparatus

Procedure:

- Compound Administration:
 - Administer **Enerisant** hydrochloride orally (p.o.) to rats at various doses (e.g., 0.1-10 mg/kg). A vehicle control group should be included.
- Tissue Collection:
 - At a predetermined time post-administration (e.g., 1 hour), euthanize the animals via an approved method.
 - Rapidly dissect the brain, isolating the frontal cortex (high H3R density) and cerebellum (low H3R density, used for non-specific binding).
- Tissue Homogenization:

- Homogenize the brain regions in ice-cold buffer.
- Ex Vivo Radioligand Binding:
 - Incubate brain homogenates with a saturating concentration of the H3R radioligand (e.g., [3H]-A-349821).
- Filtration and Washing:
 - Separate bound from free radioligand by rapid filtration through glass fiber filters.
 - Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- Quantification:
 - Measure the radioactivity on the filters using liquid scintillation counting.
- Data Analysis:
 - Calculate specific binding by subtracting the non-specific binding (cerebellum) from the total binding (frontal cortex).
 - Receptor occupancy is calculated as the percentage reduction in specific binding in the **Enerisant**-treated groups compared to the vehicle-treated group.

Protocol 2: In Vivo H3 Receptor Occupancy Assessment in Humans using Positron Emission Tomography (PET)

This protocol outlines a non-invasive method to quantify H3 receptor occupancy in the human brain using PET imaging with a specific radioligand.

Materials:

- **Enerisant** hydrochloride
- PET Radioligand (e.g., [11C]TASP457)
- PET/CT scanner

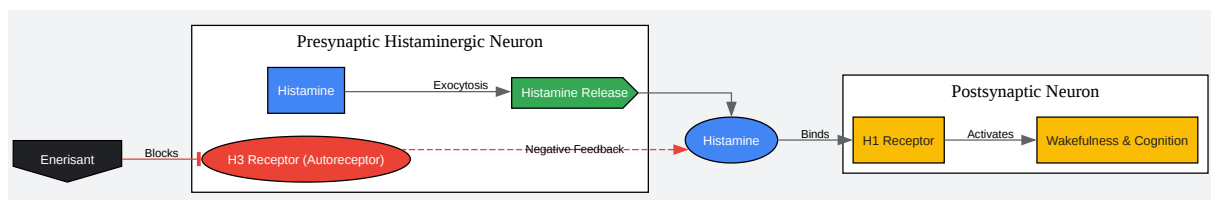
- Healthy human volunteers
- Automated blood sampling system
- Equipment for arterial blood sampling and analysis

Procedure:

- Subject Screening and Preparation:
 - Recruit healthy male subjects who have provided informed consent.
 - Subjects should fast overnight before the PET scan.
- Baseline PET Scan:
 - Perform a baseline PET scan to measure H3R availability before **Enerisant** administration.
 - Position the subject in the PET scanner and place an arterial line for blood sampling.
 - Administer a bolus injection of the radioligand (e.g., [11C]TASP457) and acquire dynamic PET data for approximately 90 minutes.
 - Collect arterial blood samples throughout the scan to measure the radioligand concentration in plasma (arterial input function).
- **Enerisant** Administration:
 - Administer a single oral dose of **Enerisant** hydrochloride (e.g., 5, 12.5, or 25 mg).
- Post-Dose PET Scan:
 - Perform a second PET scan at a specified time after **Enerisant** administration (e.g., 2 hours). Repeat the radioligand injection and data acquisition as in the baseline scan.
- Image Reconstruction and Analysis:
 - Reconstruct the dynamic PET images.

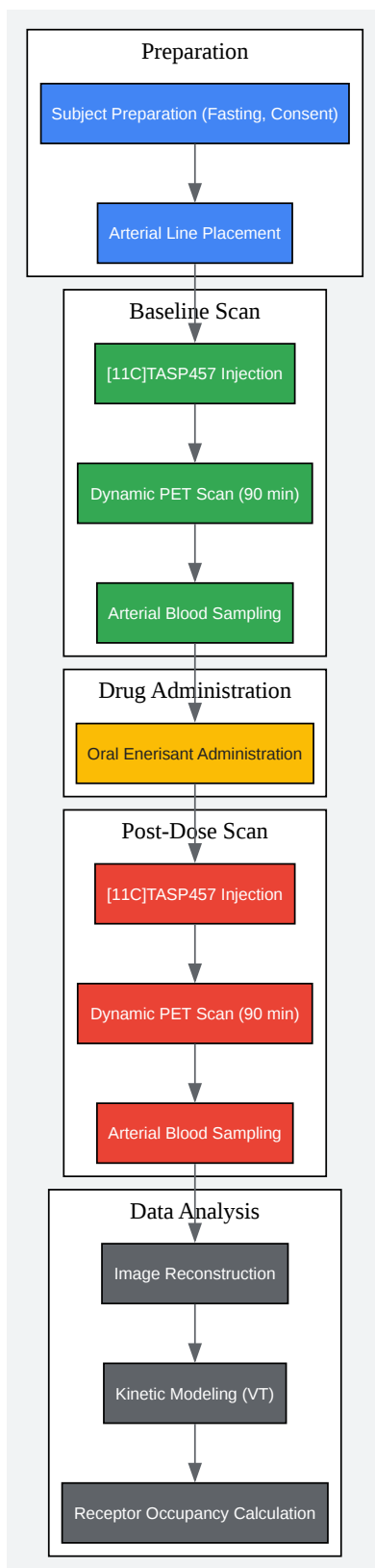
- Define regions of interest (ROIs) on the co-registered MRI or CT images, including the cerebral cortex.
- Generate time-activity curves (TACs) for each ROI.
- Kinetic Modeling:
 - Use the TACs and the arterial input function to estimate the total distribution volume (VT) of the radioligand in the brain regions using a suitable kinetic model (e.g., two-tissue compartment model).
- Receptor Occupancy Calculation:
 - Calculate H3 receptor occupancy (RO) using the Lassen plot or by the following formula:
$$RO (\%) = (1 - VT_{\text{postdose}} / VT_{\text{baseline}}) * 100$$

Visualizations



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Caption: Signaling pathway of the Histamine H3 Receptor and the action of **Enerisant**.



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Caption: Experimental workflow for in vivo PET receptor occupancy assessment.

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- To cite this document: BenchChem. [Application Notes and Protocols for Assessing Enerisant Receptor Occupancy In Vivo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607326#protocol-for-assessing-enerisant-receptor-occupancy-in-vivo]

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